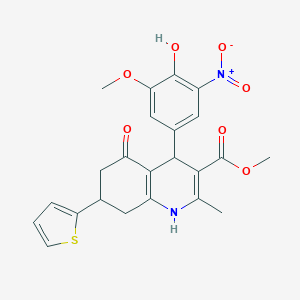![molecular formula C21H26N2O5S2 B394973 N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE](/img/structure/B394973.png)
N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonamide group, and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. The starting materials often include 2,6-dimethylphenol, morpholine, and methylsulfanylbenzenesulfonyl chloride. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The morpholine ring may enhance the compound’s solubility and facilitate its transport across cell membranes. The methylsulfanyl group can participate in redox reactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2,6-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-1-benzothiophene-2-carboxamide
- N,N-Dimethyl-2-(morpholin-4-yl)ethanamine
Uniqueness
N-{2,6-DIMETHYL-4-[2-(MORPHOLIN-4-YL)-2-OXOETHOXY]PHENYL}-4-(METHYLSULFANYL)BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring and the sulfonamide group makes it particularly versatile in various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C21H26N2O5S2 |
|---|---|
Peso molecular |
450.6g/mol |
Nombre IUPAC |
N-[2,6-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-methylsulfanylbenzenesulfonamide |
InChI |
InChI=1S/C21H26N2O5S2/c1-15-12-17(28-14-20(24)23-8-10-27-11-9-23)13-16(2)21(15)22-30(25,26)19-6-4-18(29-3)5-7-19/h4-7,12-13,22H,8-11,14H2,1-3H3 |
Clave InChI |
KUIPXELZWVQARA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)SC)C)OCC(=O)N3CCOCC3 |
SMILES canónico |
CC1=CC(=CC(=C1NS(=O)(=O)C2=CC=C(C=C2)SC)C)OCC(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(4-bromophenyl)methylidene]-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carbohydrazide](/img/structure/B394892.png)

![Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B394894.png)
![7-NITRO-3-[(E)-[2-(2,2,3-TRIMETHYLCYCLOPENT-3-EN-1-YL)ETHYLIDENE]AMINO]-2-[(2,2,3-TRIMETHYLCYCLOPENT-3-EN-1-YL)METHYL]-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE](/img/structure/B394895.png)
![N-(2,4-dimethylphenyl)-2-[2-methyl-3-(2-methylphenyl)-4-oxo-1H-quinazolin-2-yl]acetamide](/img/structure/B394896.png)
![5-ethyl-5-methyl-2H,3H,5H,6H-[1,3]thiazolo[2,3-a]isoquinolin-4-ium](/img/structure/B394897.png)

![13-(methoxymethyl)-11-methyl-5-(4-nitrophenyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B394905.png)
![3-amino-N-(6-bromoquinolin-8-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B394906.png)
![N-[bis(diethylamino)(3-tetraazolo[1,5-a]quinoxalin-4-yl-2-triazenylidene)phosphoranyl]-N,N-diethylamine](/img/structure/B394908.png)
![13-(methoxymethyl)-11-methyl-5-naphthalen-1-yl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B394911.png)


